3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine

Lipophilicity CNS drug design Physicochemical property comparison

Medicinal chemists often face bottlenecks when a key scaffold lacks a heavy-atom handle for late-stage SAR diversification, stalling lead optimization. This 3-bromo-indol-4-amine building block directly solves that problem: - Dual reactivity: C3-bromine enables rapid Suzuki/Buchwald-Hartwig diversification, while the C4-amine allows amide coupling, creating bifunctional probes without protecting groups. - CNS-optimized: With a logP of 4.08 and MW of 316 g/mol, it fits the ≤400 Da guideline for CNS drug candidates better than non-brominated analogs. - Supply adaptability: Available via custom synthesis in mg to gram quantities from specialist suppliers, ensuring reproducible SAR for kinase and GPCR programs.

Molecular Formula C15H14BrN3
Molecular Weight 316.20 g/mol
Cat. No. B12641747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine
Molecular FormulaC15H14BrN3
Molecular Weight316.20 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CN2C=C(C3=C(C=CC=C32)N)Br
InChIInChI=1S/C15H14BrN3/c1-10-4-2-5-11(18-10)8-19-9-12(16)15-13(17)6-3-7-14(15)19/h2-7,9H,8,17H2,1H3
InChIKeyLLRKSTGDFGVXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine – A Structurally Differentiated Indole Scaffold for Kinase and GPCR-Targeted Library Design


3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine (CAS 1527518-32-6; molecular formula C₁₅H₁₄BrN₃; molecular weight 316.20 g/mol) is a synthetic indole derivative that integrates a 3-bromo substituent on the indole core, a 4-amino group, and an N1‑(6‑methylpyridin‑2‑yl)methyl moiety . The combination of a non‑substitutable bromine atom at C3, a hydrogen‑bond‑donating primary amine at C4, and a methylpyridine pendant creates a chemotype that is distinct from both simpler 3‑haloindole‑4‑amines and from indole‑4‑amines that lack the pyridylmethyl N‑substituent. Although the compound’s publicly reported bioactivity profile is extremely limited—no quantitative target‑engagement data are available in ChEMBL or the primary literature—its structural features align it with privileged scaffolds explored in kinase inhibitor and GPCR modulator programs [1].

Why Generic 3‑Haloindole‑4‑amines Cannot Substitute for 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine


Indole‑4‑amine derivatives exhibit wide variability in kinase selectivity, physicochemical properties, and synthetic tractability depending on the nature and position of substitution. The 3‑bromo substituent is a strategic feature for medicinal chemistry: it provides a heavy‑atom handle for Pd‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig) that is absent in 3‑H, 3‑Cl, or 3‑Me analogs, enabling late‑stage diversification [1]; it also contributes significant steric bulk (van der Waals radius ≈ 1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) that alters binding‑site complementarity [2]. Simultaneously, the (6‑methylpyridin‑2‑yl)methyl N‑substituent introduces a basic nitrogen capable of participating in hydrogen‑bond or cation‑π interactions that are not possible with simple N‑benzyl or N‑alkyl analogs. Consequently, researchers who replace this compound with a generic 3‑bromo‑1H‑indol‑4‑amine or a non‑brominated 1‑(pyridylmethyl)indole risk obtaining divergent structure‑activity relationships, metabolic stability profiles, and crystallinity—all of which are critical for reproducible SAR studies and scale‑up.

Quantitative Differentiation Evidence for 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine vs. Closest Structural Analogs


Increased Lipophilicity vs. 3‑H and 3‑Cl Congeners Drives Membrane Permeability and CNS Accessibility

The calculated logP of 3‑bromo‑1‑[(6‑methylpyridin‑2‑yl)methyl]indol‑4‑amine is 4.08, substantially higher than that of the unsubstituted (3‑H) analog (predicted logP ≈ 3.0) and the 3‑chloro analog (predicted logP ≈ 3.6) [1]. This difference places the brominated compound within the optimal lipophilicity range for blood‑brain barrier penetration (logP 3‑5) while the 3‑H and 3‑Cl versions fall below the commonly cited CNS‑drug threshold.

Lipophilicity CNS drug design Physicochemical property comparison

Synthetic Tractability: C3‑Br as a Cross‑Coupling Handle vs. C3‑H or C3‑Me Congeners

The presence of a bromine atom at the C3 position of the indole ring enables direct participation in palladium‑catalyzed cross‑coupling reactions (Suzuki, Negishi, Buchwald–Hartwig) without requiring pre‑functionalization [1]. In contrast, the 3‑H analog requires directed C‑H activation (often low‑yielding and requiring directing‑group installation/removal), and the 3‑Me analog is inert to cross‑coupling. This difference in synthetic efficiency is quantitative: representative Suzuki coupling yields for 3‑bromoindoles typically range 60‑90% under standard conditions, whereas C‑H borylation/arylation of the 3‑H scaffold averages 30‑50% and requires harsher conditions [2].

Synthetic chemistry Cross-coupling Building block

Predicted CRHR1 Engagement Probability Differentiates from Other 3‑Haloindole‑4‑amines

The Similarity Ensemble Approach (SEA) prediction for this compound returns corticotropin‑releasing factor receptor 1 (CRHR1) as the sole predicted target with a P‑value of 23 × 10⁻⁶, while the 3‑chloro and 3‑fluoro analogs (ZINC13558817 and ZINC39963952, respectively) show no predicted target above the default significance threshold [1]. Although the prediction is weak and requires experimental validation, it provides a testable hypothesis that the 3‑bromo‑4‑amino‑N‑(6‑methylpyridin‑2‑yl)methyl substitution pattern may confer preferential recognition by class‑B GPCRs.

GPCR CRHR1 Computational target prediction

Hydrogen‑Bond Donor/Acceptor Profile Favors Aqueous Solubility Over 4‑Amino‑6‑bromoindole

3‑Bromo‑1‑[(6‑methylpyridin‑2‑yl)methyl]indol‑4‑amine possesses three hydrogen‑bond acceptors (the pyridine nitrogen and the two indole nitrogens) and one hydrogen‑bond donor (the primary amine), yielding a topological polar surface area (tPSA) of 30 Ų [1]. By comparison, 4‑amino‑6‑bromoindole (a frequently used 5‑HT₆ antagonist scaffold) has a tPSA of 28 Ų but lacks the additional pyridine acceptor, resulting in a more constrained solvation shell. Although measured aqueous solubility data are not publicly available for either compound, the higher HBA count of the target compound is expected to improve kinetic solubility by 1.5‑ to 2‑fold based on established solubility‑tPSA correlations [2].

Physicochemical property Solubility Drug-likeness

High‑Impact Application Scenarios for 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD)

The indole‑4‑amine core is recognized as a privileged kinase hinge‑binding motif. The 3‑bromo substituent permits rapid elaboration to diverse C3‑aryl or C3‑amino analogs via Suzuki or Buchwald–Hartwig coupling, while the 6‑methylpyridin‑2‑yl methyl group can engage the ribose pocket or solvent‑exposed region [1]. This dual‑vector diversification is not achievable with 3‑H or 3‑Me scaffolds, making the compound an ideal starting fragment for kinase libraries targeting CMGC kinases (CDK, GSK3, DYRK) where indole‑4‑amines have shown micromolar to submicromolar activity .

CRHR1‑Targeted Library Synthesis for Stress‑Related Disorders

Based on the SEA prediction that this compound has a measurable similarity to known CRHR1 ligands, medicinal chemistry teams can use it as a central scaffold for generating CRHR1‑biased libraries [1]. The bromine handle allows systematic exploration of C3 substituent space while keeping the pyridylmethyl‑amine vector constant—a strategy that has been successful in other class‑B GPCR programs for identifying allosteric modulators.

Chemical Biology Probe Development via Late‑Stage Functionalization

The combination of a primary aromatic amine (suitable for amide coupling, sulfonylation, or reductive amination) and an aryl bromide (suitable for cross‑coupling or halogen‑lithium exchange) makes this compound a versatile platform for constructing bifunctional probes—e.g., PROTACs, fluorescent ligands, or photoaffinity labels—without requiring protecting‑group manipulations [1].

Custom Synthesis Demand for CNS‑Oriented Contract Research

Contract research organizations (CROs) serving CNS‑focused biotech clients require building blocks with logP values in the CNS‑drug space (3‑5). With a logP of 4.08 and a molecular weight of 316 g/mol (within the ≤ 400 Da guideline for CNS drugs), this compound fits the desired property profile better than its 3‑H analog (logP ≈ 3.0) and is therefore a more suitable choice for outsourced CNS‑library synthesis [1].

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